molecular formula C8H18N2O4 B063412 tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate CAS No. 186966-48-3

tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate

Cat. No. B063412
CAS RN: 186966-48-3
M. Wt: 206.24 g/mol
InChI Key: TWQUFANMGSLBHZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate, also known as DHP-carbamate, is a chemical compound that has been used in scientific research for various purposes. It is a carbamate derivative of 2,3-dihydroxypropylamine and is commonly used as a reagent in organic chemistry.

Scientific Research Applications

Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been used in various scientific research applications. One of the most common uses is as a reagent in organic chemistry. It can be used as a protecting group for amines and can also be used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee is not well understood. However, it is believed that it acts as a carbamoylating agent and can modify proteins and enzymes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can have implications for the treatment of Alzheimer's disease and other cognitive disorders. tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has also been shown to have antitumor activity and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, one of the limitations is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines and can also cause DNA damage.

Future Directions

There are many potential future directions for research on tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as an antitumor agent. Further research is needed to fully understand the mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee and its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee can be achieved through the reaction of tert-butyl chloroformate with 2,3-dihydroxypropylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained through column chromatography. The yield of the reaction is typically around 70%.

properties

CAS RN

186966-48-3

Product Name

tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate

Molecular Formula

C8H18N2O4

Molecular Weight

206.24 g/mol

IUPAC Name

tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate

InChI

InChI=1S/C8H18N2O4/c1-8(2,3)14-7(13)10-9-4-6(12)5-11/h6,9,11-12H,4-5H2,1-3H3,(H,10,13)/t6-/m1/s1

InChI Key

TWQUFANMGSLBHZ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NNC[C@H](CO)O

SMILES

CC(C)(C)OC(=O)NNCC(CO)O

Canonical SMILES

CC(C)(C)OC(=O)NNCC(CO)O

Origin of Product

United States

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